Podocarpic acid

Übersicht

Beschreibung

Podocarsäure ist eine natürlich vorkommende Diterpenoidverbindung, die erstmals aus dem Harz von Podocarpus-Arten isoliert wurde, wie z. B. Podocarpus cupressins und Podocarpus dacrydioides . Sie ist bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antileukämische, antifungale und insektizide Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Podocarsäure kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Nitrierung von Podocarsäure unter Verwendung von Salpetersäure in Essigsäure . Ein anderer Ansatz beinhaltet die Verwendung von Allen und ultraviolettem Licht in Tetrahydrofuran bei -78 °C . Darüber hinaus kann Podocarsäure durch Reaktion mit Polyaminen in Gegenwart von PyBOP und DIPEA in Dimethylformamid hergestellt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Podocarsäure erfolgt in der Regel durch Extraktion aus natürlichen Quellen, wie z. B. dem Harz von Podocarpus-Arten. Dem Extraktionsprozess folgen Reinigungsschritte, um die reine Verbindung zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Podocarpic acid can be synthesized through various chemical routes. One common method involves the nitration of this compound using nitric acid in acetic acid . Another approach includes the use of allene and ultraviolet light in tetrahydrofuran at -78°C . Additionally, this compound can be prepared by reacting with polyamines in the presence of PyBOP and DIPEA in dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as the resin of Podocarpus species. The extraction process is followed by purification steps to obtain the pure compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Podocarsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Podocarsäure kann oxidiert werden, um verschiedene oxidierte Harzsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können Podocarsäure in verschiedene reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen, wie z. B. Nitrierung, können Nitrogruppen in den aromatischen Ring von Podocarsäure einführen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Ozon und Natriumborhydrid in Ethanol/Dichlormethan.

Reduktion: Natriumborhydrid in Methanol/Ethanol wird häufig für Reduktionsreaktionen verwendet.

Substitution: Salpetersäure in Essigsäure wird für Nitrierungsreaktionen verwendet.

Wichtige gebildete Produkte

Oxidation: Oxidierte Harzsäurederivate.

Reduktion: Reduzierte Formen von Podocarsäure.

Substitution: Nitro-substituierte Podocarsäure.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Template in Synthesis

Podocarpic acid serves as an effective chiral template in the synthesis of various diterpenoids. Its structural features enable the construction of complex polycyclic structures, which are crucial for developing bioactive compounds. Research has demonstrated its utility in synthesizing key intermediates for compounds like aphidicolin and stemodin, showcasing its importance in organic synthesis .

Table 1: Diterpenoids Synthesized from this compound

Biological Applications

Antitumor Activity

Studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate demonstrated potent cytotoxicity against human epidermoid carcinoma cells, with a notable 50% inhibition at a concentration of . However, further evaluations against certain leukemias did not yield significant results.

Antiviral Properties

Recent investigations have revealed that this compound derivatives can act as potential antiviral agents against drug-resistant influenza A viruses. Certain synthesized derivatives exhibited nanomolar activity against H1N1 strains resistant to standard treatments like oseltamivir and amantadine. These compounds inhibit the virus by targeting hemagglutinin-mediated membrane fusion .

Table 2: Biological Activities of this compound Derivatives

Medicinal Applications

Anti-inflammatory and Antioxidant Effects

this compound has been identified as a novel activator of the Transient Receptor Potential Ankyrin 1 (TRPA1), influencing multiple biochemical pathways related to inflammation and oxidative stress. This activation leads to anti-inflammatory effects and cellular protection against oxidative damage .

Potential Drug Development

The compound's ability to modulate biological pathways positions it as a candidate for developing new anti-inflammatory drugs. Its derivatives are being explored for their therapeutic potential in treating various conditions linked to inflammation and oxidative stress .

Case Studies

Case Study: this compound Derivatives Against MRSA

A series of this compound-polyamine conjugates were synthesized to evaluate their antimicrobial properties. Notably, one derivative showed significant growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity observed. This highlights the potential for developing new antibiotics based on this compound scaffolds .

Case Study: Antiviral Efficacy Against Influenza A

In a study evaluating the efficacy of this compound derivatives against influenza A viruses, certain compounds displayed robust antiviral activity, suggesting their potential as therapeutic agents in combating viral infections resistant to conventional treatments .

Wirkmechanismus

Podocarpic acid exerts its effects through various molecular targets and pathways. It has been shown to inhibit the expansion and division of plant cells, exhibit antileukemic activity, and possess antifungal properties . The exact molecular targets and pathways involved in these activities are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Podocarsäure ist aufgrund ihrer vielfältigen biologischen Aktivitäten und chemischen Struktur einzigartig. Ähnliche Verbindungen umfassen:

Dehydroabietinsäure: Ein weiteres Diterpenoid mit antifungalen Eigenschaften.

Momilactone A und B: Fungizide Verbindungen gegen Cladosporium cucumerinum.

Oidiolactone: Tetracyclische Norditerpen-Dilactone mit antifungalen und Antitumor-Aktivitäten.

Biologische Aktivität

Podocarpic acid, a naturally occurring diterpene, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor potential, antimicrobial effects, and implications in metabolic disorders. The findings are supported by various studies, case analyses, and data tables.

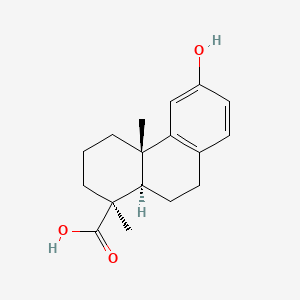

Chemical Structure and Properties

This compound is classified as a diterpene, specifically a member of the podocarpane family. Its chemical structure contributes to its biological activity, with the molecular formula being . The compound exhibits a unique arrangement of functional groups that influence its interaction with biological systems.

Antitumor Activity

Research has demonstrated that this compound derivatives possess significant antitumor properties. A study investigating synthetic intermediates derived from this compound revealed their ability to inhibit the growth of human epidermoid carcinoma cells. Notably, one derivative showed a remarkable cytotoxicity with an IC50 value of M against these cancer cells .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | IC50 (M) | Cell Line | Reference |

|---|---|---|---|

| Methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate | Human epidermoid carcinoma | ||

| Other derivatives | Variable | L1210 and P388 lymphoid leukemias |

Despite promising in vitro results, further evaluations in vivo did not yield significant antitumor activity against certain leukemias .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against various bacterial and fungal strains. A study assessed the antimicrobial activity of this compound and its polyamine derivatives, revealing that while this compound itself was inactive against tested microbes, certain derivatives exhibited notable antimicrobial properties.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µM) | Microbial Strain | Reference |

|---|---|---|---|

| Polyamine derivative 7a | ≤0.24 | Staphylococcus aureus (MRSA) | |

| Polyamine derivative 19f | 5.4 | Staphylococcus aureus | |

| This compound | >100 | Various Gram-negative bacteria |

The results indicated that the length and structure of the polyamine chains attached to this compound significantly influenced their antimicrobial efficacy.

Metabolic Implications

Recent studies have linked this compound to metabolic disorders, particularly diabetes. A plasma metabolomic analysis indicated that higher levels of this compound were associated with increased odds of developing diabetes (adjusted odds ratio 7.1) . This finding suggests that while this compound may have therapeutic potential in certain contexts, it could also play a role in metabolic dysregulation.

Table 3: Association of this compound with Diabetes Risk

Eigenschaften

IUPAC Name |

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJILEYKNALCDDV-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878214 | |

| Record name | Podocarpic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5947-49-9 | |

| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-6-hydroxy-1,4a-dimethyl-1-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podocarpic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-1,4a-dimethylphenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K80G5Z96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.